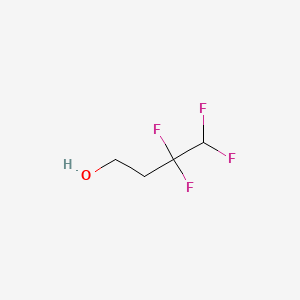

3,3,4,4-tetrafluorobutan-1-ol

Description

3,3,4,4-Tetrafluorobutan-1-ol is a fluorinated alcohol with the molecular formula C₄H₈F₄O, where fluorine atoms occupy the 3rd and 4th carbon positions of the butanol backbone. This compound is part of a broader class of fluorinated alcohols, which are notable for their enhanced acidity, thermal stability, and solvent properties due to the electron-withdrawing effects of fluorine substituents. Fluorinated alcohols like this are often employed as solvents for polar reactions or stabilizing agents in materials science.

Properties

CAS No. |

5926-87-4 |

|---|---|

Molecular Formula |

C4H6F4O |

Molecular Weight |

146.08 g/mol |

IUPAC Name |

3,3,4,4-tetrafluorobutan-1-ol |

InChI |

InChI=1S/C4H6F4O/c5-3(6)4(7,8)1-2-9/h3,9H,1-2H2 |

InChI Key |

ISIBHDNEXXBQIY-UHFFFAOYSA-N |

SMILES |

C(CO)C(C(F)F)(F)F |

Canonical SMILES |

C(CO)C(C(F)F)(F)F |

Other CAS No. |

5926-87-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,3,4,4-tetrafluorobutan-1-ol involves the reaction of 3,3,4,4-Tetrafluoro-1-butene with water in the presence of a catalyst . This reaction typically occurs under mild conditions and yields the desired alcohol with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the fluorination of 1-butanol using fluorine gas or hydrogen fluoride . This process requires careful control of temperature and pressure to ensure the selective addition of fluorine atoms .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3,4,4-tetrafluorobutan-1-ol can undergo oxidation reactions to form or .

Reduction: Reduction of this compound can yield .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include or .

Reduction: Reducing agents like or are often used.

Substitution: Reagents such as hydrogen halides or amines are employed under controlled conditions.

Major Products:

Oxidation: 3,3,4,4-Tetrafluorobutanal, 3,3,4,4-Tetrafluorobutyric acid

Reduction: 3,3,4,4-Tetrafluorobutylamine

Substitution: Various substituted fluorobutanes

Scientific Research Applications

Chemistry: 3,3,4,4-tetrafluorobutan-1-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated alcohols on enzyme activity and protein folding . It serves as a model compound to understand the interactions between fluorinated molecules and biological systems .

Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients .

Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of fluorinated polymers and surfactants . Its unique properties make it suitable for use in high-performance coatings and lubricants .

Mechanism of Action

The mechanism by which 3,3,4,4-tetrafluorobutan-1-ol exerts its effects involves its ability to interact with various molecular targets . The presence of fluorine atoms enhances its electronegativity , allowing it to form strong hydrogen bonds with biological molecules. This interaction can affect enzyme activity , protein folding , and membrane permeability .

Comparison with Similar Compounds

Acidity

Fluorination significantly lowers the pKa of alcohols by stabilizing the conjugate base through inductive effects. For example:

Boiling Points and Solubility

Increased fluorination generally reduces boiling points (due to lower molecular cohesion) but enhances solubility in fluorophilic environments. For instance:

- 4-Fluoro-1-butanol has a boiling point of ~120°C.

- This compound is expected to boil below 100°C, similar to 2,2,3,3-tetrafluorobutane-1,4-diol (boiling point ~85°C).

- Highly fluorinated analogs like 3,3-Bis(trifluoromethyl)-4,4,4-trifluorobutan-1-ol may exhibit even lower volatility due to increased molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.